4-Bromo-N-methoxy-N-methylbenzamide
Overview
Description
4-Bromo-N-methoxy-N-methylbenzamide is a chemical compound that is structurally related to various substituted phenethylamine analogues and benzamides. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and benzamide groups have been synthesized and analyzed, which can provide insights into the properties and behaviors of 4-Bromo-N-methoxy-N-methylbenzamide.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% as determined by GC . This suggests that a similar approach could be used for synthesizing 4-Bromo-N-methoxy-N-methylbenzamide, with modifications in the final steps to introduce the N-methylamide group.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of related compounds, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs in the monoclinic system . This indicates that 4-Bromo-N-methoxy-N-methylbenzamide may also exhibit polymorphism, and its molecular structure could be similarly analyzed using X-ray crystallography.
Chemical Reactions Analysis
The related compounds have been used to study their fragmentation patterns in mass spectrometry. For example, the EI-MS spectra of regioisomeric compounds related to 25B-NBOMe showed major bromine-containing ions and non-brominated fragments, which can be indicative of the stability and reactivity of the bromine substituent in these molecules . This information can be extrapolated to predict the behavior of 4-Bromo-N-methoxy-N-methylbenzamide under similar conditions.
Physical and Chemical Properties Analysis
Vibrational spectroscopic analysis, such as FTIR and FT-Raman, has been employed to study the properties of N-(4-Bromophenyl)-4-nitrobenzamide . The study included geometry optimization, calculation of vibrational frequencies, and intensity using different computational methods. The HOMO-LUMO gap and molecular electrostatic potential surfaces were also computed to understand the reactive nature of the compound. These techniques could be applied to 4-Bromo-N-methoxy-N-methylbenzamide to gain insights into its physical and chemical properties, as well as its potential applications in electro-optical devices due to the values of hyperpolarizability .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Bromo-N-methoxy-N-methylbenzamide and its derivatives have been explored in the synthesis of narwedine-type enones. These compounds are of interest in the field of organic chemistry for their potential in creating complex molecular structures. Studies have shown that irradiation of similar compounds can lead to the formation of narwedine-type enones, which have applications in synthesizing various heterocyclic compounds (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).
Radiosynthesis of Serotonin Receptor Ligands
Compounds related to 4-Bromo-N-methoxy-N-methylbenzamide have been used in the radiosynthesis of ligands for serotonin-5HT2-receptors. These radiolabeled compounds are important for understanding the brain's serotonin system and have applications in neuroimaging, particularly in γ-emission tomography. Research has shown that specific radioiodinated derivatives exhibit high affinity and selectivity for 5HT2-receptors (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Photodynamic Therapy for Cancer Treatment
4-Bromo-N-methoxy-N-methylbenzamide derivatives have been studied for their potential use in photodynamic therapy for cancer treatment. Specifically, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to 4-Bromo-N-methoxy-N-methylbenzamide, have shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Neuroleptic Agents
Studies have explored the potential of 4-Bromo-N-methoxy-N-methylbenzamide analogs as neuroleptic agents. These compounds, specifically substituted 6-methoxysalicylamides, have been synthesized and evaluated for their antidopaminergic properties. The research indicates that these compounds could be effective in treating conditions related to dopamine dysfunction, such as schizophrenia or bipolar disorder (de Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZWOBPONLEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451356 | |
Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methoxy-N-methylbenzamide | |
CAS RN |
192436-83-2 | |
Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-methoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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